molecular formula C29H46O2 B10849008 haloxysterol C

haloxysterol C

Cat. No.: B10849008
M. Wt: 426.7 g/mol
InChI Key: AHQRPBWVJHINRW-XHVUHYHXSA-N
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Description

Haloxysterol C is a naturally occurring alkaloid compound found in various species of the genus Haloxylon. It is known for its potential therapeutic properties, particularly in the treatment of neurodegenerative diseases such as Alzheimer’s disease. This compound has shown high affinity for cyclooxygenase-2 (COX-2) and matrix metalloproteinase-8 (MMP-8), making it a promising candidate for further research and development .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of haloxysterol C involves several steps, including the extraction of the compound from Haloxylon species and subsequent purification. The extraction process typically involves the use of organic solvents such as ethanol or methanol to isolate the compound from the plant material. The purified extract is then subjected to various chromatographic techniques to obtain this compound in its pure form .

Industrial Production Methods: Industrial production of this compound is still in the research and development phase. the potential for large-scale production exists, given the compound’s promising therapeutic properties. The industrial production process would likely involve the cultivation of Haloxylon species, followed by extraction and purification using advanced chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions: Haloxysterol C undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its therapeutic properties .

Common Reagents and Conditions: Common reagents used in the chemical reactions of this compound include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels, to ensure optimal yields and purity .

Major Products Formed: The major products formed from the chemical reactions of this compound include various derivatives with enhanced biological activity. These derivatives are of significant interest in medicinal chemistry for their potential therapeutic applications .

Scientific Research Applications

Haloxysterol C has been extensively studied for its potential applications in various fields, including chemistry, biology, medicine, and industry. In medicinal chemistry, this compound has shown promise as a multi-target inhibitor for the treatment of Alzheimer’s disease. It exhibits high affinity for COX-2 and MMP-8, enzymes implicated in the pathogenesis of neurodegenerative diseases .

In biology, this compound is used as a tool compound to study the molecular mechanisms underlying neurodegeneration. Its ability to inhibit key enzymes involved in inflammation and neuronal death makes it a valuable research tool .

In the pharmaceutical industry, this compound is being explored for its potential as a lead compound for the development of new drugs targeting neurodegenerative diseases. Its unique chemical structure and biological activity make it an attractive candidate for drug development .

Mechanism of Action

Haloxysterol C exerts its effects by inhibiting the activity of COX-2 and MMP-8, enzymes involved in the inflammatory response and neuronal death. By binding to these enzymes, this compound prevents their activation and subsequent downstream effects, thereby reducing inflammation and protecting neurons from damage .

The molecular targets of this compound include the active sites of COX-2 and MMP-8, where it forms stable complexes that inhibit enzyme activity. This mechanism of action is crucial for its potential therapeutic effects in neurodegenerative diseases .

Comparison with Similar Compounds

Haloxysterol C is part of a group of alkaloids that includes haloxysterol A, haloxysterol B, and haloxysterol D. These compounds share similar chemical structures and biological activities but differ in their specific affinities for target enzymes and their overall therapeutic potential .

Compared to other similar compounds, this compound stands out for its high affinity for COX-2 and MMP-8, making it a particularly promising candidate for further research and development. The unique combination of its chemical structure and biological activity sets it apart from other alkaloids in the same group .

Properties

Molecular Formula

C29H46O2

Molecular Weight

426.7 g/mol

IUPAC Name

(10S,13S,17R)-17-[(2S,3R,5R)-5-ethyl-3-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-1,2,6,7,8,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C29H46O2/c1-7-20(18(2)3)16-27(31)19(4)24-10-11-25-23-9-8-21-17-22(30)12-14-28(21,5)26(23)13-15-29(24,25)6/h13,17-20,23-25,27,31H,7-12,14-16H2,1-6H3/t19-,20+,23?,24+,25?,27+,28-,29+/m0/s1

InChI Key

AHQRPBWVJHINRW-XHVUHYHXSA-N

Isomeric SMILES

CC[C@H](C[C@H]([C@@H](C)[C@H]1CCC2[C@@]1(CC=C3C2CCC4=CC(=O)CC[C@@]43C)C)O)C(C)C

Canonical SMILES

CCC(CC(C(C)C1CCC2C1(CC=C3C2CCC4=CC(=O)CCC43C)C)O)C(C)C

Origin of Product

United States

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